molecular formula C15H10BrNO2S2 B241610 5-(4-Bromobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

5-(4-Bromobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B241610
M. Wt: 380.3 g/mol
InChI Key: FTKKOHZXGLOFCV-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Bromobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one, also known as BBFMT, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a thiazolidinone derivative that has been synthesized using various methods.

Scientific Research Applications

5-(4-Bromobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one has been used in various scientific research applications, including its use as a fluorescent probe for the detection of thiols and as a potential anticancer agent. 5-(4-Bromobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one has also been used as a chemosensor for the detection of metal ions and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 5-(4-Bromobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to act as a thiol-reactive compound. 5-(4-Bromobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to react with thiols, such as glutathione, and form a fluorescent adduct. This reaction has been used to detect thiols in biological samples. 5-(4-Bromobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells, which suggests that it may have potential as an anticancer agent.
Biochemical and Physiological Effects
5-(4-Bromobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells. 5-(4-Bromobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to have antioxidant properties and to protect against oxidative stress. Additionally, 5-(4-Bromobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-Bromobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its fluorescent properties, which make it a useful probe for the detection of thiols. 5-(4-Bromobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one is also relatively easy to synthesize and has been shown to have low toxicity. However, one limitation of using 5-(4-Bromobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one is that its mechanism of action is not fully understood, which may limit its use in certain applications.

Future Directions

There are several future directions for the use of 5-(4-Bromobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one in scientific research. One area of research is the development of 5-(4-Bromobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one as a potential anticancer agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Another area of research is the development of 5-(4-Bromobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one as a chemosensor for the detection of metal ions. Additionally, 5-(4-Bromobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one may have potential as a catalyst in organic reactions, and further studies are needed to explore this application.

Synthesis Methods

5-(4-Bromobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one can be synthesized using various methods, including the condensation reaction of 4-bromobenzaldehyde and 2-furylacetic acid with thiosemicarbazide. The reaction is carried out in the presence of an acid catalyst and yields 5-(4-Bromobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one as a yellow solid.

properties

Product Name

5-(4-Bromobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Molecular Formula

C15H10BrNO2S2

Molecular Weight

380.3 g/mol

IUPAC Name

(5E)-5-[(4-bromophenyl)methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H10BrNO2S2/c16-11-5-3-10(4-6-11)8-13-14(18)17(15(20)21-13)9-12-2-1-7-19-12/h1-8H,9H2/b13-8+

InChI Key

FTKKOHZXGLOFCV-MDWZMJQESA-N

Isomeric SMILES

C1=COC(=C1)CN2C(=O)/C(=C\C3=CC=C(C=C3)Br)/SC2=S

SMILES

C1=COC(=C1)CN2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=S

Canonical SMILES

C1=COC(=C1)CN2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=S

Origin of Product

United States

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